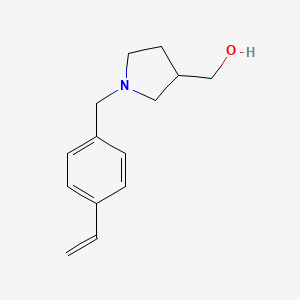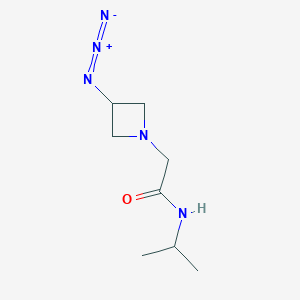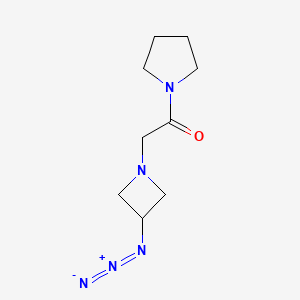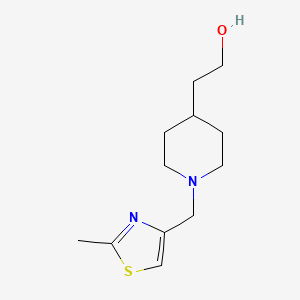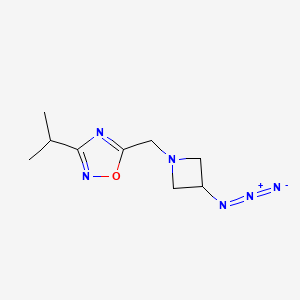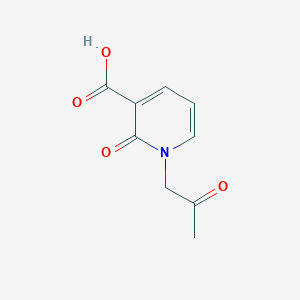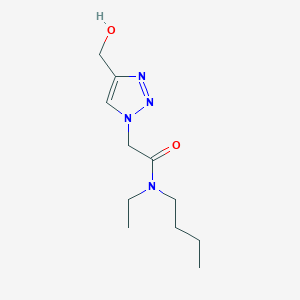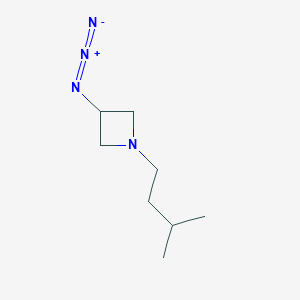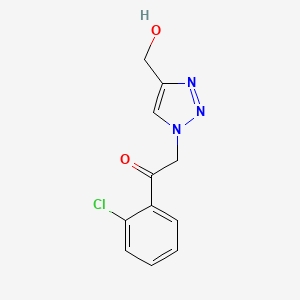
2-(1-((5-Bromofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes a bromofuran group attached to a piperidine ring via a methylene bridge. An ethan-1-ol group is also attached to the piperidine ring.Applications De Recherche Scientifique
Synthesis and Characterization of Derivatives
- Compounds structurally related to "2-(1-((5-Bromofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol" have been synthesized and characterized, showcasing the diversity of chemical entities that can be derived from piperidine-based structures. For instance, the synthesis of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide demonstrates the compound's utility in generating novel non-peptide CCR5 antagonists, which are significant in the context of therapeutic research (H. Bi, 2014; Cheng De-ju, 2014).
Hydrogen-bonding Patterns in Enaminones
- The study of hydrogen-bonding patterns in enaminones, including piperidin-2-ylidene analogues, reveals the significance of intermolecular interactions in determining the structural and possibly functional properties of chemical compounds. Such insights are crucial for the design of molecules with desired physical and biological characteristics (James L. Balderson et al., 2007).
Auxiliary Ligands in Coordination Chemistry
- Piperidine derivatives serve as auxiliary ligands in unique coordination chemistry, exemplified by research into copper (II) complexes. These studies highlight the role of piperidine-based structures in modulating the properties of metal complexes, which has implications for catalysis, material science, and potentially medicinal chemistry (Ishani Majumder et al., 2016).
Nanomaterial Catalysis
- The use of piperidine derivatives in the synthesis of nanomaterials, such as the catalytic activity of nano magnetite (Fe3O4) for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol, illustrates the intersection of organic synthesis and nanotechnology. This research underscores the potential of such compounds in developing new methodologies for chemical synthesis and materials processing (M. Mokhtary & Mogharab Torabi, 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[1-[(5-bromofuran-2-yl)methyl]piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2/c13-12-2-1-11(16-12)9-14-6-3-10(4-7-14)5-8-15/h1-2,10,15H,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRIHNBIRUVNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CC2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((5-Bromofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



